Ethyl 3-(5-(2-bromophenyl)furan-2-yl)acrylate
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Overview
Description
Ethyl 3-(5-(2-bromophenyl)furan-2-yl)acrylate is an organic compound belonging to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a bromophenyl group and an acrylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(5-(2-bromophenyl)furan-2-yl)acrylate typically involves the following steps:
Bromination: The starting material, 2-bromophenylfuran, is synthesized by brominating phenylfuran using bromine in the presence of a catalyst.
Acrylation: The brominated furan is then subjected to acrylation using ethyl acrylate in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems ensures efficient production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(5-(2-bromophenyl)furan-2-yl)acrylate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; typically performed in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols; reactions conducted in polar solvents like dimethylformamide.
Major Products Formed
Oxidation: Formation of furan-2,5-dione derivatives.
Reduction: Formation of ethyl 3-(5-phenylfuran-2-yl)acrylate.
Substitution: Formation of various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(5-(2-bromophenyl)furan-2-yl)acrylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and organic semiconductors.
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of Ethyl 3-(5-(2-bromophenyl)furan-2-yl)acrylate involves its interaction with specific molecular targets. The bromophenyl group enhances its binding affinity to certain enzymes and receptors, leading to modulation of biological pathways. The furan ring contributes to the compound’s stability and reactivity, facilitating its role in various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(furan-2-yl)propionate: Similar structure but lacks the bromophenyl group.
3-(5-(2-bromophenyl)furan-2-yl)acrylic acid: Similar structure but with a carboxylic acid group instead of an ester.
Uniqueness
Ethyl 3-(5-(2-bromophenyl)furan-2-yl)acrylate is unique due to the presence of both the bromophenyl group and the acrylate ester. This combination imparts distinct chemical properties, making it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C15H13BrO3 |
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Molecular Weight |
321.16 g/mol |
IUPAC Name |
ethyl (E)-3-[5-(2-bromophenyl)furan-2-yl]prop-2-enoate |
InChI |
InChI=1S/C15H13BrO3/c1-2-18-15(17)10-8-11-7-9-14(19-11)12-5-3-4-6-13(12)16/h3-10H,2H2,1H3/b10-8+ |
InChI Key |
MSJYOIQIXAOGFN-CSKARUKUSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=C(O1)C2=CC=CC=C2Br |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(O1)C2=CC=CC=C2Br |
Origin of Product |
United States |
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